

Application Notes and Protocols for MAX-40279 Hemiadipate Apoptosis Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MAX-40279 hemiadipate

Cat. No.: B13920404

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Introduction

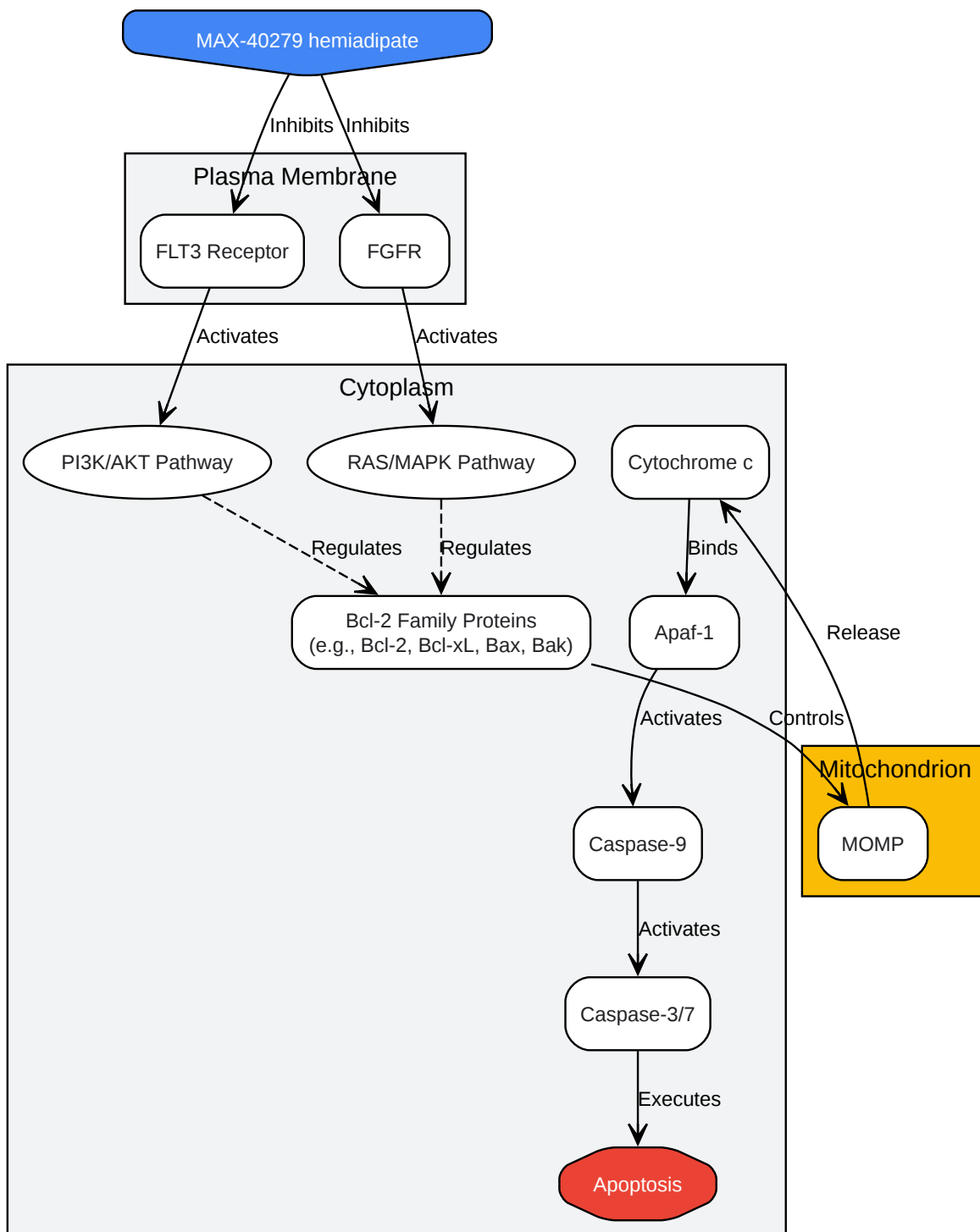
MAX-40279 hemiadipate is a potent, orally available, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).^[1] It has been granted Orphan Drug Designation by the FDA for the treatment of Acute Myeloid Leukemia (AML).^[1] Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. By inhibiting FLT3, MAX-40279 aims to block the signaling pathways that promote the survival and proliferation of leukemic cells, thereby inducing apoptosis.

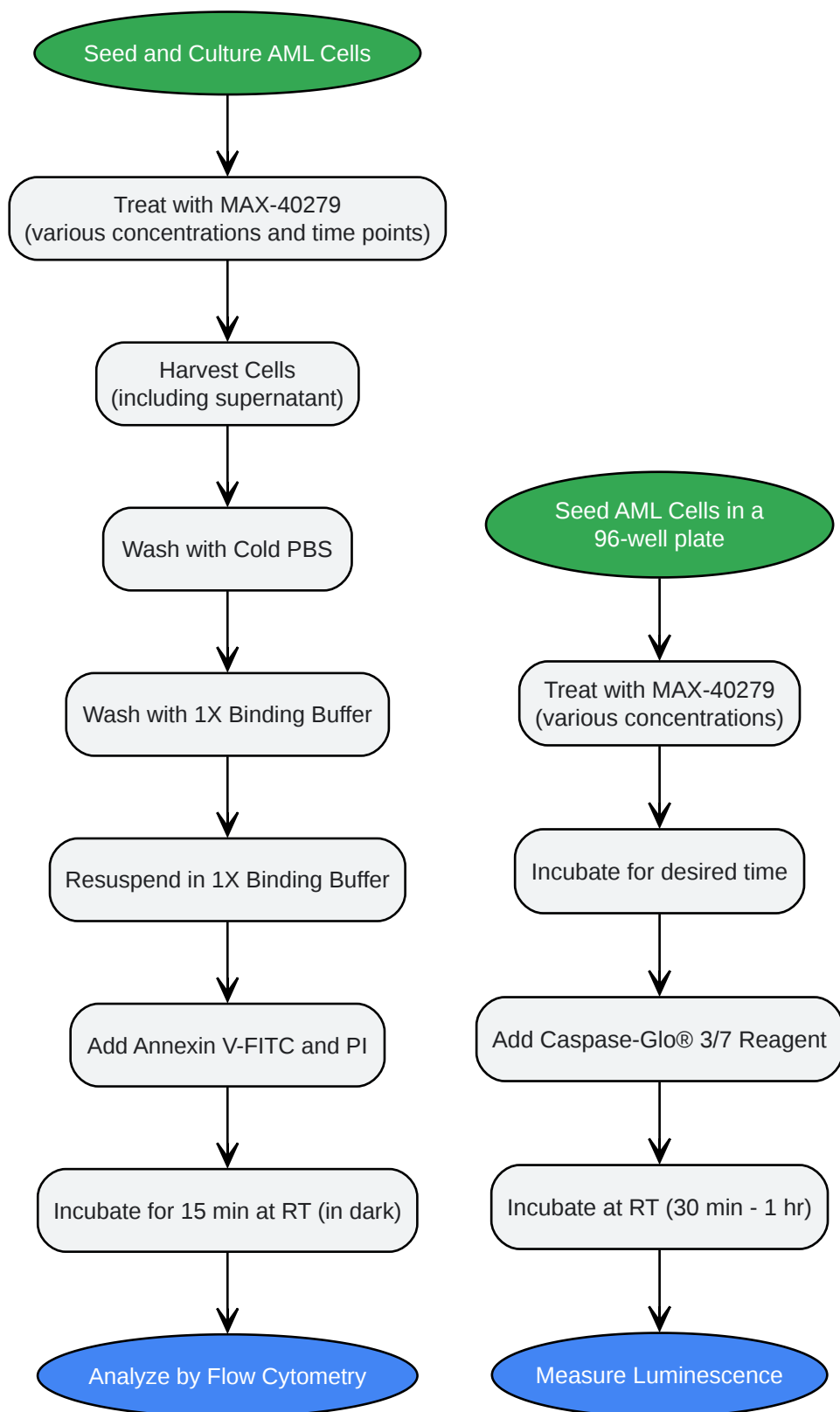
These application notes provide detailed protocols for assessing the apoptotic effects of **MAX-40279 hemiadipate** on cancer cells using two standard methods: Annexin V staining for the detection of early-stage apoptosis and caspase activity assays to measure the activation of key executioner caspases.

Proposed Signaling Pathway for MAX-40279 Hemiadipate-Induced Apoptosis

MAX-40279, as a dual FLT3/FGFR inhibitor, is hypothesized to induce apoptosis primarily through the intrinsic pathway. Inhibition of these receptor tyrosine kinases can lead to the downregulation of pro-survival signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways. This disruption in survival signaling is thought to alter the balance of pro- and anti-

apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.





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References

- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
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